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molecular formula C18H15NO4 B8816134 Methyl 3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate

Methyl 3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate

Cat. No. B8816134
M. Wt: 309.3 g/mol
InChI Key: WUVZENIISJMEHI-UHFFFAOYSA-N
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Patent
US08304541B2

Procedure details

Alternatively, the 6-methoxycarbonyl-2-oxindole may be reacted directly with trimethylorthobenzoate in the presence of acetanhydride to obtain the “enolether” (methyl 3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate). This alternative embodiment is described in the General Synthesis Scheme as step II′ and may be carried out as described above for step IIb.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][C:10](=[O:14])[NH:11]2)=[CH:7][CH:6]=1)=[O:4].[CH3:15][O:16][C:17](OC)(OC)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.CC(OC(C)=O)=O>>[CH3:15][O:16][C:17]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[C:9]1[C:8]2[C:12](=[CH:13][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=2)[NH:11][C:10]1=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC=C2CC(NC2=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=CC=C1)(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=C1C(NC2=CC(=CC=C12)C(=O)OC)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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